molecular formula C9H10N2O B1587318 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One CAS No. 24365-65-9

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One

カタログ番号 B1587318
CAS番号: 24365-65-9
分子量: 162.19 g/mol
InChIキー: GINUUQLRYXHAPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

MDQ has been synthesized in eco-friendly ways. Chen et al. (2007) achieved high to excellent yields through direct cyclocondensation in ionic liquids, a green chemistry approach that eliminates the need for additional catalysts. Research by Niknam et al. (2011) and Ghorbani‐Choghamarani and Zamani (2012) illustrates advanced catalysis methods for synthesizing MDQ derivatives.


Molecular Structure Analysis

The molecular weight of MDQ is 162.19 g/mol. The InChI Key is GINUUQLRYXHAPB-UHFFFAOYSA-N.


Chemical Reactions Analysis

MDQ has been involved in one-pot, multi-component reactions using silica-bonded N-propylsulfamic acid and l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate as catalysts.


Physical And Chemical Properties Analysis

The IUPAC Name of MDQ is 3-methyl-1,4-dihydroquinazolin-2-one. More detailed physical and chemical properties are not available in the retrieved papers.

科学的研究の応用

Eco-Friendly Synthesis in Ionic Liquids

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One, a derivative of 2,3-Dihydroquinazolin-4(1H)-one, has been synthesized in eco-friendly ways. Chen et al. (2007) achieved high to excellent yields through direct cyclocondensation in ionic liquids, a green chemistry approach that eliminates the need for additional catalysts (Chen et al., 2007).

Catalysis and Synthesis Techniques

Research by Niknam et al. (2011) and Ghorbani‐Choghamarani and Zamani (2012) illustrates advanced catalysis methods for synthesizing this compound derivatives. These involve one-pot, multi-component reactions using silica-bonded N-propylsulfamic acid and l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate as catalysts, respectively (Niknam et al., 2011); (Ghorbani‐Choghamarani & Zamani, 2012).

Antimicrobial Potential

El-zohry and Abd-Alla (2007) investigated this compound derivatives for antimicrobial properties. These derivatives showed promise against both Gram-positive and Gram-negative bacteria, highlighting its potential in medical research (El-zohry & Abd-Alla, 2007).

Environmental Impact and Green Chemistry

Research has focused on environmentally benign methods for synthesizing this compound. Azimi and Azizian (2016), for instance, developed a one-pot synthesis method that emphasizes eco-friendly techniques, contributing to sustainable chemistry practices (Azimi & Azizian, 2016).

Novel Synthesis Approaches and Applications

Ramana et al. (2016) explored a novel, catalyst-free approach for synthesizing functionalized derivatives, demonstrating a sustainable method for creating a library of 3,4-dihydroquinazolin-2(1H)-one derivatives under neutral conditions. This research expands the potential applications of these compounds in various fields (Ramana et al., 2016).

作用機序

While the exact mechanism of action of MDQ is not specified in the retrieved papers, quinazolinone compounds, to which MDQ belongs, are known to inhibit monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of neurotransmitter and dietary amines .

Safety and Hazards

The safety data sheet for MDQ indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

MDQ and its derivatives have shown promise in various fields of research. For instance, they have been investigated for antimicrobial properties, and their antitrypanosomal activity has been evaluated . Future research may focus on exploring these and other potential applications of MDQ and its derivatives.

特性

IUPAC Name

3-methyl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINUUQLRYXHAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397239
Record name 3,4-Dihydro-3-methyl-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24365-65-9
Record name 3,4-Dihydro-3-methyl-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-3-methyl-2(1H)-quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,1'-Carbonyl-diimidazole (16.7 g) is added to a solution of 2-(methylaminomethyl)-aniline (11.2 g) in anhydrous THF (30 ml) under nitrogen. The reaction mixture is refluxed for about 24 hours, stirred for 48 hours at RT and filtered. The filtered precipitate is suspended in 2N HCl for about 40 minutes, filtered, and the filtered solid washed with water and air dried, affording the desired product, M.P. 202°-206.5° C., used in the next step without further purification.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
Reactant of Route 2
Reactant of Route 2
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
Reactant of Route 3
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
Reactant of Route 4
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
Reactant of Route 5
Reactant of Route 5
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
Reactant of Route 6
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One

Q & A

Q1: What makes 3-Methyl-3,4-dihydroquinazolin-2(1H)-one a potential candidate for treating sleeping sickness?

A1: Research indicates that this compound derivatives display promising in vitro activity against Trypanosoma brucei, the parasite responsible for sleeping sickness [, ]. Notably, several derivatives exhibited activity against the parasite without significant toxicity towards human cells. This suggests the potential for developing this compound-based compounds into safer and more effective treatments for this neglected tropical disease.

Q2: How does the structure of this compound influence its biological activity?

A2: Studies investigating the structure-activity relationship (SAR) of this compound derivatives have revealed that substitutions at the N1 and C6 positions significantly impact the compound's anti-trypanosomal activity []. This suggests that modifying these specific positions could be key to optimizing its potency and selectivity against the target parasite.

Q3: Beyond its potential in treating sleeping sickness, what other therapeutic applications are being explored for this compound derivatives?

A3: Research suggests that this compound derivatives also possess monoamine oxidase (MAO) inhibition properties [, ]. MAO enzymes play a crucial role in regulating neurotransmitters in the brain, and their dysfunction is implicated in various neurological and psychiatric disorders. The ability of these derivatives to inhibit MAO opens up potential avenues for their development as therapeutic agents for conditions such as depression, Parkinson's disease, and Alzheimer's disease.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。